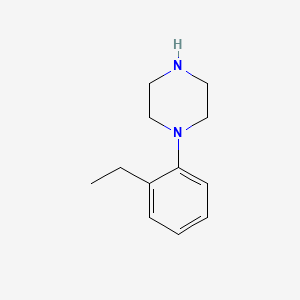
Methyl-1-methyl-4-nitro-1H-pyrazol-5-carboxylat
Übersicht
Beschreibung
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in various fields, including pharmaceuticals and materials science. The specific compound , with a nitro group and a carboxylate ester, suggests potential reactivity and a range of possible transformations .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of various precursors such as hydrazines, β-ketoesters, and aldehydes or ketones. For instance, the synthesis of related compounds has been reported through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Another synthesis route involves the condensation of acetyl derivatives with diethyl oxalate and subsequent treatment with hydrazine . These methods highlight the versatility of pyrazole synthesis, allowing for the introduction of various functional groups, including nitro groups, which can be further transformed through reactions such as diazotization or nitration .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction. For example, the structural and spectral properties of a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, were investigated using 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic system . Similarly, the molecular geometry and vibrational frequencies of another pyrazole derivative were calculated using density functional theory (DFT), showing good agreement with experimental data .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including diazotization, which can lead to the formation of desamino, chloro, bromo, iodo, and methylthio esters . The introduction of a nitro group at position 5 in the pyrazole ring can be achieved through the reaction with nitrous acid, yielding nitro-substituted pyrazolecarboxylic acids . Furthermore, the nitration of pyrazole derivatives can produce compounds with potential applications in materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of functional groups such as nitro, amino, and carboxylate esters can affect properties like solubility, melting point, and reactivity. The intermolecular interactions, such as hydrogen bonding and C-H...π interactions, play a crucial role in the stability and crystallization of these compounds . The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be studied using theoretical methods like DFT to understand the electronic transitions within the molecule .
Wissenschaftliche Forschungsanwendungen
Materialwissenschaft
In der Materialwissenschaft wird diese Verbindung aufgrund ihres Potenzials zur Herstellung neuer Materialien mit einzigartigen Eigenschaften untersucht. Ihre robuste Struktur kann in Polymere integriert werden, um deren Stabilität und Haltbarkeit zu verbessern. Sie wird auch hinsichtlich ihrer elektrischen Leitfähigkeit untersucht, die bei der Entwicklung fortschrittlicher Halbleiter und elektronischer Geräte von Vorteil sein könnte .
Umweltwissenschaften
Forscher untersuchen die Verwendung von Methyl-1-methyl-4-nitro-1H-pyrazol-5-carboxylat in den Umweltwissenschaften, insbesondere beim Abbau von Schadstoffen. Seine chemische Struktur kann beim Abbau gefährlicher Stoffe helfen und so die Umwelttoxizität reduzieren und Abfalleinsatzmaßnahmen unterstützen .
Analytische Chemie
In der analytischen Chemie werden Derivate dieser Verbindung als Reagenzien oder Marker in chemischen Assays verwendet. Sie können bei der Detektion und Quantifizierung verschiedener Substanzen helfen und spielen eine entscheidende Rolle bei der Entwicklung neuer Diagnosetests und analytischer Techniken .
Biochemie
This compound wird hinsichtlich seiner Wechselwirkungen mit biologischen Molekülen untersucht. Es dient als Schlüsselmolekül, um Enzymmechanismen und Rezeptor-Ligand-Wechselwirkungen zu verstehen, die in der Biochemie von grundlegender Bedeutung sind .
Pharmakologie
In der Pharmakologie ist diese Verbindung ein Vorläufer bei der Synthese verschiedener Arzneimittel. Ihre Modifikation führt zur Entwicklung von Verbindungen mit potenziellen therapeutischen Wirkungen. Sie ist besonders relevant bei der Entwicklung von Medikamenten, die auf neurologische Erkrankungen und entzündliche Krankheiten abzielen .
Medizin
Die Derivate der Verbindung werden hinsichtlich ihrer medizinischen Eigenschaften untersucht. Sie zeigen vielversprechende Eigenschaften in antibakteriellen, entzündungshemmenden und krebshemmenden Anwendungen. Dies macht sie zu wertvollen Kandidaten für die weitere Medikamentenentwicklung und klinische Studien .
Safety and Hazards
Zukünftige Richtungen
The future directions for “methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate” and similar compounds are likely to involve further exploration of their applications in various fields of science, including medicinal chemistry, drug discovery, and more . The development of novel strategies for the synthesis of pyrazole derivatives is also an area of ongoing research .
Eigenschaften
IUPAC Name |
methyl 2-methyl-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-5(6(10)13-2)4(3-7-8)9(11)12/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWHCLPGJQUYRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

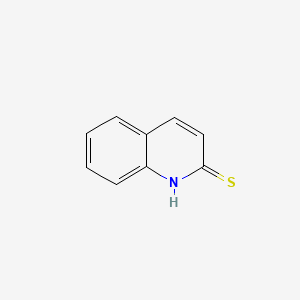
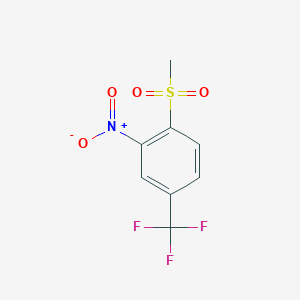
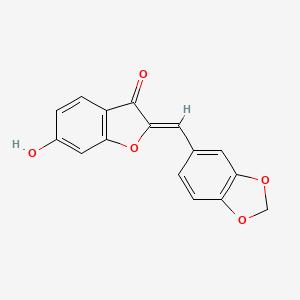
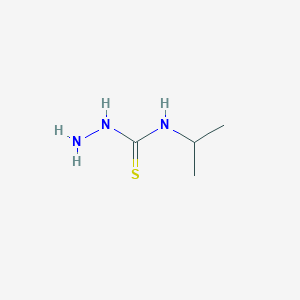

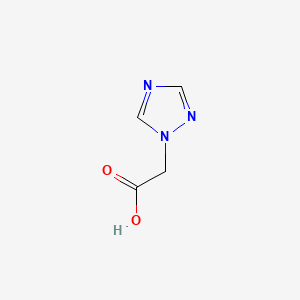
![N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1301143.png)
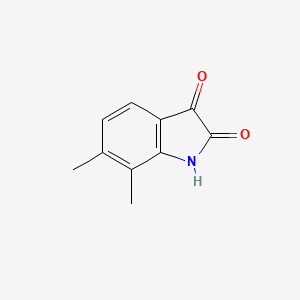


![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1301150.png)
![5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B1301156.png)

